2-(Methylsulfonyl)benzoic acid
Overview
Description
2-(Methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by the presence of a benzene ring substituted with a methylsulfonyl group and a carboxylic acid group. This compound is known for its white to light yellow or light green powder form and has a melting point of 136-141°C .
Scientific Research Applications
2-(Methylsulfonyl)benzoic acid has diverse applications in scientific research:
Pharmaceutical Research: It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition: The compound has been identified as a potential inhibitor of carbonic anhydrases, which are involved in various physiological processes.
Material Science: It serves as a valuable building block in organic synthesis and polymer development, enhancing thermal stability and conductivity.
Environmental Science: The compound is used in degradation studies to investigate the environmental fate and transformation of pollutants.
Safety and Hazards
When handling 2-(Methylsulfonyl)benzoic acid, it’s important to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity
Biochemical Pathways
It’s known that phenolic compounds, which include benzoic acid derivatives, can interfere with various biochemical pathways
Action Environment
The action, efficacy, and stability of 2-(Methylsulfonyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . .
Biochemical Analysis
Biochemical Properties
2-(Methylsulfonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative processes, such as molybdate-catalyzed oxidation reactions . The nature of these interactions often involves the formation of intermediate complexes that facilitate the conversion of substrates into products. For instance, in the presence of molybdate, this compound can be formed through the selective oxidation of 2-nitro-4-methylsulfonyltoluene .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can affect the activity of H±ATPases, which are crucial for maintaining cellular ion balance . Additionally, its interactions with reactive oxygen species (ROS) can lead to changes in cellular redox states, impacting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with molybdate ions facilitates the oxidation of substrates, highlighting its role as a catalytic intermediate . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, including changes in metabolic flux and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosage levels trigger significant changes in cellular responses and overall organism health .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative reactions, where it can be both a substrate and a product . The compound’s metabolism involves enzymes such as molybdate-dependent oxidases, which facilitate its conversion into other metabolites . These metabolic pathways can influence the levels of other metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s water solubility allows it to be readily distributed in aqueous environments, including cellular cytoplasm and extracellular fluids . Transporters such as organic anion transporters may facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular distribution can impact its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)benzoic acid typically involves the oxidation of 2-nitro-4-methylsulfonyl toluene. One method employs hydrogen peroxide in the presence of copper oxide on aluminum oxide (CuO/Al2O3) as a catalyst in a strong acid system . Another method involves using sulfuric acid as a reaction medium with a transition metal oxide catalyst and introducing oxygen during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid, and transition metal catalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Halogenated benzoic acids.
Comparison with Similar Compounds
2-(Methylsulfonyl)benzoic acid can be compared with similar compounds such as:
2-Amino-4-(methylsulfonyl)benzoic acid: This compound is a metabolite of mesotrione and is used as a reference material in environmental studies.
4-Hydroxy-3-nitrobenzoic acid: Known for its use in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Uniqueness: this compound is unique due to its dual functional groups (methylsulfonyl and carboxylic acid), which provide versatility in chemical reactions and applications in various fields.
Properties
IUPAC Name |
2-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXEZOLBIJVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300953 | |
Record name | 2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33963-55-2 | |
Record name | 33963-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on 4-amino-2-alkylsulfonyl benzoic acids as potential anti-tuberculosis agents. How does the structure of 2-(methylsulfonyl)benzoic acid relate to these compounds, and what could this suggest about its potential activity?
A1: While this compound shares the core structure of a benzene ring with a methylsulfonyl group at the 2-position, it lacks the amino group at the 4-position that is present in the studied compounds. [] The research indicates that the 4-amino-2-alkylsulfonyl benzoic acid derivatives exhibited significantly lower anti-tuberculosis activity compared to p-aminosalicylic acid. [] This suggests that the presence and position of specific functional groups significantly impact the desired activity. Therefore, it is difficult to definitively predict the anti-tuberculosis activity of this compound based solely on structural similarities. Further research involving synthesis and in vitro testing would be necessary to ascertain its efficacy.
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